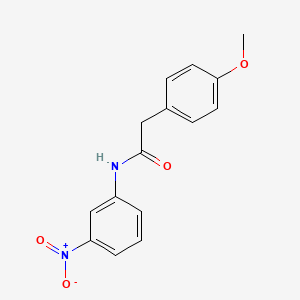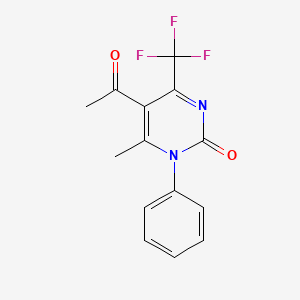![molecular formula C19H24N4O3 B5624410 1-methyl-6-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5624410.png)
1-methyl-6-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related indole derivatives often involves complex organic reactions. For instance, the optimization of a series of 3-(piperazinylmethyl) indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists led to the discovery of compounds with high affinity and selectivity over various biological targets, demonstrating the intricate synthetic strategies employed to obtain these molecules (Nirogi et al., 2017). Similarly, the design and synthesis of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands further illustrate the complex synthesis routes involved in creating indole-based compounds (Nirogi et al., 2012).
Molecular Structure Analysis
The molecular structure of indole derivatives plays a crucial role in their biological activity. For example, the crystal structures of various indole derivatives provide insights into their conformation and intermolecular interactions, which are essential for understanding their reactivity and pharmacological potential (Yamuna et al., 2010).
Chemical Reactions and Properties
Indole compounds, including those similar to 1-methyl-6-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, participate in various chemical reactions. For instance, the reaction of 7-(N-morpholinyl)-7-methyl-8a-hydroxy-4,5,8,8a-tetrahydro-7H-pyrrolo[3,2-e]-2,1,3-benzoxadiazole 6-oxide with nucleophiles results in derivatives of benzofuran, indole, and pyridazine, highlighting the compound's versatility in synthetic chemistry (Samsonov & Volodarskii, 1998).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the crystal structures of specific indole derivatives provide insights into their solid-state properties and potential applications in material science (Aydinli et al., 2010).
Chemical Properties Analysis
The chemical properties of indole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by their functional groups and molecular structure. Research on compounds like morpholinium bisulfate as a catalyst for the synthesis of bis(indolyl)methanes demonstrates the chemical versatility and reactivity of indole-based compounds (Balaskar et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis, and there is still room for improvement in the field of indole synthesis .
Propiedades
IUPAC Name |
(1-methylindol-6-yl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-20-5-4-15-2-3-16(14-17(15)20)18(24)21-6-8-22(9-7-21)19(25)23-10-12-26-13-11-23/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWWMIRVWJQVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{2-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}nicotinic acid](/img/structure/B5624333.png)



![4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5624371.png)
![N,N-dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-1,4-benzenediamine](/img/structure/B5624385.png)

![(4S)-N-ethyl-4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5624400.png)
![N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5624409.png)
![9-allyl-4-[(5-hydroxy-2-pyrazinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5624414.png)


![6-(methoxymethyl)-N-{[1-(methoxymethyl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5624437.png)
![N,N-dimethyl-1-(3-methylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethanamine](/img/structure/B5624443.png)